

Mosapride Citrate's Role in Acetylcholine Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mosapride citrate	
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Abstract

Mosapride citrate is a potent and selective serotonin 5-HT₄ receptor agonist that plays a crucial role in enhancing gastrointestinal (GI) motility. Its prokinetic effects are primarily mediated through the facilitation of acetylcholine (ACh) release from cholinergic neurons in the enteric nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental evidence, and quantitative data elucidating the role of mosapride citrate in acetylcholine release. Detailed experimental protocols, data summaries, and signaling pathway visualizations are presented to support further research and drug development in this area.

Introduction

Gastrointestinal motility is a complex process regulated by the enteric nervous system, where acetylcholine serves as a primary excitatory neurotransmitter. Dysregulation of ACh release can lead to various motility disorders. **Mosapride citrate** has emerged as a valuable therapeutic agent for conditions such as functional dyspepsia and gastroesophageal reflux disease by virtue of its ability to stimulate ACh release.[1] This document will explore the core mechanism of **mosapride citrate**'s action on cholinergic neurons.



Mechanism of Action: 5-HT4 Receptor Agonism and Acetylcholine Release

The fundamental mechanism by which **mosapride citrate** enhances GI motility is its selective agonism at the 5-hydroxytryptamine-4 (5-HT₄) receptors located on enteric cholinergic neurons.[2][3]

Signaling Pathway:

The binding of **mosapride citrate** to 5-HT₄ receptors initiates a downstream signaling cascade that culminates in the release of acetylcholine. This process can be summarized as follows:

- Receptor Binding: **Mosapride citrate** binds to and activates 5-HT₄ receptors on the presynaptic terminals of cholinergic neurons within the myenteric plexus.
- G-Protein Activation: The activated 5-HT4 receptor, a G-protein coupled receptor, stimulates the associated Gs alpha subunit.
- Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
- Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A.
- Ion Channel Phosphorylation: PKA is thought to phosphorylate specific ion channels, leading to an influx of calcium ions (Ca²⁺) into the presynaptic terminal.
- Acetylcholine Exocytosis: The increase in intracellular Ca²⁺ concentration triggers the fusion
 of acetylcholine-containing vesicles with the presynaptic membrane, resulting in the release
 of acetylcholine into the synaptic cleft.
- Muscarinic Receptor Activation: The released acetylcholine then binds to muscarinic receptors on smooth muscle cells, leading to muscle contraction and enhanced gastrointestinal motility.

The enhancing effect of mosapride on motility is antagonized by atropine, a muscarinic receptor antagonist, and by GR113808, a selective 5-HT₄ receptor antagonist, confirming the involvement of both receptor types in its mechanism of action.[4]





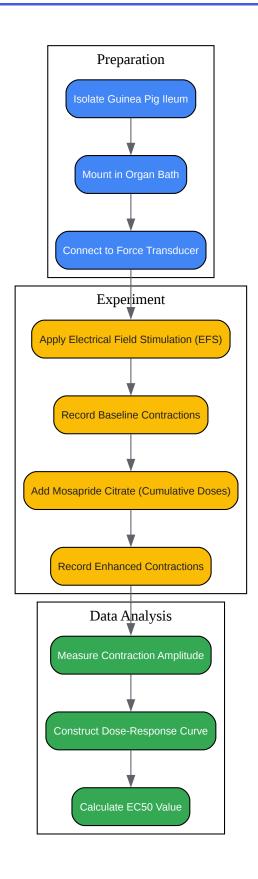


Diagram of the Signaling Pathway:









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- To cite this document: BenchChem. [Mosapride Citrate's Role in Acetylcholine Release: A
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